1-(Trifluoromethyl)cycloheptanol
Description
1-(Trifluoromethyl)cycloheptanol is a seven-membered cycloaliphatic alcohol featuring a trifluoromethyl (-CF₃) substituent at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by the -CF₃ group. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it a valuable structural motif in drug design .
Properties
IUPAC Name |
1-(trifluoromethyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-3-1-2-4-6-7/h12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPEXREYIZHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates. This process could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes, suggesting that the compound could potentially influence a range of pathways.
Pharmacokinetics
It is generally understood that the physicochemical properties of a compound, including its solubility, permeability, and stability, can significantly impact its bioavailability.
Biochemical Analysis
Biochemical Properties
1-(Trifluoromethyl)cycloheptanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity and stability. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain protein kinases, resulting in altered phosphorylation states of key signaling proteins. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, leading to changes in protein conformation and activity. This compound can also act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are likely due to the compound’s stable chemical structure and its ability to form strong interactions with biomolecules .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These toxic effects are likely due to the accumulation of reactive intermediates formed during the metabolism of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The metabolic pathways of this compound also involve phase II reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body. The interaction with these metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of the compound within tissues is also influenced by its lipophilicity and ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization to these compartments can influence the compound’s activity and function. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors, while its localization to the mitochondria can impact cellular metabolism .
Biological Activity
1-(Trifluoromethyl)cycloheptanol (CAS No. 1248683-84-2) is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which may influence their biological activity. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C8H11F3O
- Molecular Weight : 188.17 g/mol
- Appearance : Colorless to pale yellow liquid
This compound exhibits several biochemical properties that contribute to its biological activity:
- Solubility : The trifluoromethyl group increases solubility in organic solvents, facilitating its use in various assays.
- Stability : The compound shows stability under physiological conditions, making it suitable for in vitro and in vivo studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It is hypothesized that the compound interacts with specific enzymes, potentially inhibiting or activating metabolic pathways. This interaction may alter the expression of genes involved in critical cellular processes.
- Cell Signaling Modulation : Preliminary studies suggest that this compound may influence cell signaling pathways, impacting cellular responses to external stimuli.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular functions:
- Cell Viability Assays : Research indicates that at low concentrations, the compound enhances cell viability in various cancer cell lines, suggesting potential anticancer properties.
- Gene Expression Analysis : Microarray analyses have shown altered expression levels of genes associated with apoptosis and cell cycle regulation upon treatment with this compound.
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of this compound:
- Dosage Effects : Studies indicate that lower doses lead to beneficial metabolic effects, while higher doses may result in toxicity. For instance, a study on mice revealed significant metabolic regulation at doses of 10 mg/kg but adverse effects at 50 mg/kg.
| Dosage (mg/kg) | Effect on Metabolism | Observations |
|---|---|---|
| 10 | Enhanced metabolism | Increased energy levels |
| 50 | Toxicity | Cellular damage observed |
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Research : In a study published in Journal of Medicinal Chemistry, researchers found that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, warranting further investigation into its mechanism and therapeutic potential .
- Neuropharmacology : A study explored the effects of this compound on neuroinflammation models, suggesting its potential as an anti-inflammatory agent through modulation of cytokine release .
- Metabolic Disorders : Research has indicated that this compound may play a role in regulating glucose metabolism, showing promise for treating diabetes-related conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 1-(Trifluoromethyl)cycloheptanol with structurally related cycloheptanol derivatives and other cyclic alcohols.
1-Methylcycloheptanol
- Molecular Formula: C₈H₁₆O (vs. C₈H₁₃F₃O for this compound) .
- Molecular Weight : 128.215 g/mol (vs. ~170.11 g/mol for the trifluoromethyl analog).
- Physical Properties: Boiling point: Not explicitly reported, but cycloheptanol derivatives generally have higher boiling points than linear alcohols due to ring strain and hydrogen bonding. Solubility: Likely soluble in polar organic solvents (e.g., ethanol, acetone), similar to other cycloheptanols .
- Functional Group Impact: The methyl group (-CH₃) in 1-methylcycloheptanol is electron-donating, slightly increasing the acidity of the hydroxyl group compared to unsubstituted cycloheptanol. In contrast, the -CF₃ group in this compound is strongly electron-withdrawing, which significantly increases the acidity of the hydroxyl proton (pKa ~10–12 estimated) .
1-(Aminomethyl)cycloheptanol
- Molecular Formula: C₈H₁₇NO .
- Functional Group Impact: The aminomethyl (-CH₂NH₂) group introduces basicity and nucleophilic reactivity, enabling participation in condensation or Schiff base formation. In contrast, the -CF₃ group in this compound is inert under most conditions, favoring stability in acidic or oxidative environments .
- Applications: 1-(Aminomethyl)cycloheptanol is a precursor in nitrous acid-mediated reactions (e.g., ketone synthesis via oxidation) . The trifluoromethyl analog is more suited for applications requiring metabolic resistance, such as bioactive molecule scaffolds .
Cyclohexanol Derivatives (e.g., 3,4-Dimethylcyclohexanol)
- Ring Size Impact: Cyclohexanol (six-membered ring) derivatives exhibit lower ring strain and higher symmetry than cycloheptanols, leading to differences in melting points and solubility. For example, 3,4-dimethylcyclohexanol (C₈H₁₆O) has a molecular weight of 128.21 g/mol, identical to 1-methylcycloheptanol, but distinct stereochemical properties .
- Substituent Effects: Bulky substituents on smaller rings (e.g., cyclohexanol) face greater steric hindrance, whereas cycloheptanol’s larger ring accommodates substituents like -CF₃ with minimal strain .
Research Implications
- Synthetic Challenges: Introducing -CF₃ into cycloheptanol requires specialized fluorination methods (e.g., Ruppert-Prakash reagent) or ring-expansion strategies, unlike methyl or amino groups .
- Stability: The -CF₃ group enhances resistance to enzymatic degradation, making this compound a candidate for prolonged-action pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
